3-Hydroxyproline

概要

説明

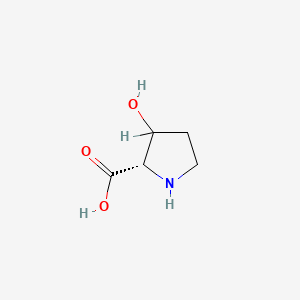

3-Hydroxyproline is a derivative of the amino acid proline, characterized by the presence of a hydroxyl group attached to the third carbon atom of the pyrrolidine ring. This compound is a significant component of collagen, a structural protein found in connective tissues. It plays a crucial role in maintaining the stability and integrity of collagen fibers, contributing to the overall structural framework of various tissues in the body .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyproline can be achieved through several methods. One common approach involves the hydroxylation of proline using specific enzymes such as prolyl hydroxylase. This enzymatic reaction typically occurs under mild conditions, utilizing molecular oxygen and requiring cofactors like iron and ascorbate .

Industrial Production Methods: Industrial production of this compound often involves biotechnological processes, leveraging microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to express the necessary enzymes for proline hydroxylation. This method is advantageous due to its efficiency and scalability .

化学反応の分析

Enzymatic Dehydration and Metabolic Pathways

3Hyp undergoes enzymatic dehydration to form Δ¹-pyrroline-2-carboxylate (Pyr2C), a key intermediate in proline metabolism. This reaction is catalyzed by trans-3-hydroxy-L-proline dehydratase (C14orf149 in humans) .

Mechanism :

-

Step 1 : Dehydration of 3Hyp yields Δ¹-pyrroline-2-carboxylate (Pyr2C) via a Δ²-pyrroline-2-carboxylate intermediate .

-

Step 2 : Pyr2C is reduced by NAD(P)H-dependent Pyr2C reductase (HypH/HypK) to produce L-proline .

| Enzyme | Substrate | Product | Cofactor |

|---|---|---|---|

| C14orf149 | trans-3Hyp | Δ¹-Pyrroline-2-carboxylate | None |

| HypH/HypK | Pyr2C | L-proline | NAD(P)H |

This pathway is conserved in bacteria and humans, suggesting evolutionary convergence .

Stability in Peptide Bonds

3Hyp-containing peptides exhibit exceptional resistance to enzymatic degradation compared to proline or 4Hyp analogs:

-

Gly-3Hyp-4Hyp : Remained 100% intact in mouse plasma after 48 hours, while Pro-4Hyp and 4Hyp-Gly degraded to <50% .

-

Gly-3Hyp vs. Gly-Pro : The former showed no degradation, whereas Gly-Pro was rapidly cleaved .

Key Stability Factors :

-

Positional Effect : 3Hyp in the middle of tripeptides (e.g., Gly-3Hyp -4Hyp) confers maximal stability .

-

Steric Hindrance : The 3-hydroxyl group creates conformational constraints that resist peptidases .

Analytical Detection Methods

3Hyp can be quantified enzymatically without HPLC:

-

3Hyp Anhydrase : Converts 3Hyp to Δ¹-pyrroline-2-carboxylate .

-

Pyrroline-2-carboxylate Reductase : Reduces Δ¹-pyrroline-2-carboxylate while consuming NADH, measurable at 340 nm .

Advantages :

科学的研究の応用

3-Hydroxyproline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing various peptides and proteins.

Biology: It plays a role in studying collagen structure and function, as well as in understanding the mechanisms of collagen-related diseases.

Medicine: It is investigated for its potential therapeutic applications in wound healing and tissue repair.

Industry: It is utilized in the production of cosmetics and dietary supplements due to its beneficial effects on skin and connective tissues

作用機序

The primary mechanism of action of 3-Hydroxyproline involves its incorporation into collagen fibers. The hydroxyl group enhances the stability of the collagen triple helix by forming hydrogen bonds with adjacent molecules. This stabilization is crucial for maintaining the structural integrity of connective tissues. Additionally, this compound can modulate cell signaling pathways, influencing processes such as cell growth, differentiation, and response to stress .

類似化合物との比較

4-Hydroxyproline: Another hydroxylated derivative of proline, differing by the position of the hydroxyl group.

Proline: The parent amino acid, lacking the hydroxyl group.

Hydroxylysine: A hydroxylated derivative of lysine, also found in collagen

Uniqueness: 3-Hydroxyproline is unique due to its specific role in collagen stability and its distinct position of the hydroxyl group. This positional difference significantly impacts its biochemical properties and interactions within collagen fibers, distinguishing it from other similar compounds .

生物活性

3-Hydroxyproline (3Hyp) is a non-proteinogenic amino acid primarily found in collagen, where it plays a crucial role in maintaining the structural integrity and stability of collagen fibers. This article explores the biological activities associated with this compound, including its effects on collagen stability, cellular activities, and potential therapeutic applications.

Structural Role in Collagen

This compound is predominantly located within the triple helix structure of collagen, where it contributes to the stability of the collagen fibrils. The incorporation of 3Hyp into collagen chains affects the thermal stability and mechanical properties of collagen fibers. Research indicates that 3Hyp residues can decrease the thermal stability of collagen compared to proline residues, suggesting a nuanced role in collagen architecture.

| Collagen Type | Location of 3Hyp Residues | Impact on Stability |

|---|---|---|

| Type I | Pro986 in α1(I) | Decreases thermal stability |

| Type II | Pro707 in α1(II) | Decreases thermal stability |

| Type III | Pro986 in α1(III) | Similar effects noted |

Chemotactic Properties

Recent studies have demonstrated that tripeptides containing 3Hyp exhibit chemotactic activity towards skin fibroblasts. For instance, the Gly-3Hyp-4Hyp tripeptide was shown to promote fibroblast migration and proliferation, which are essential processes in wound healing and tissue regeneration . This chemotactic effect is attributed to the unique structure of the peptide, which enhances its interaction with cellular receptors.

Osteoblast Differentiation

In addition to its role in fibroblast activity, 3Hyp has been implicated in promoting osteoblast differentiation. Research indicates that collagen hydrolysates rich in 3Hyp can enhance the differentiation of osteoblasts, suggesting a potential application in bone health and regeneration . This activity is particularly relevant for conditions such as osteoporosis, where enhancing bone formation is critical.

Ehlers-Danlos Syndrome

Ehlers-Danlos Syndrome (EDS), particularly the vascular type, has been linked to mutations affecting collagen synthesis and processing. Studies have shown that individuals with EDS often exhibit altered levels of hydroxyproline residues, including 3Hyp. For example, a case study highlighted a patient with vascular EDS who experienced severe complications due to vascular fragility linked to abnormal collagen structure . This underscores the importance of understanding hydroxyproline metabolism in connective tissue disorders.

Therapeutic Applications

The bioactivity of 3Hydroxyproline extends into therapeutic domains. Its incorporation into dietary supplements aimed at improving skin elasticity and joint health is gaining attention. The stability and bioavailability of peptides containing 3Hyp are notably high after oral ingestion, making them suitable candidates for functional food products .

特性

IUPAC Name |

(2S)-3-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3?,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBUEDPLEOHJGE-BKLSDQPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276427 | |

| Record name | 3-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-36-2, 14916-76-8 | |

| Record name | 3-Hydroxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014916768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-hydroxyproline (3Hyp) and how does it differ from 4-hydroxyproline (4Hyp)?

A: Both this compound and 4-hydroxyproline are non-standard amino acids formed by the post-translational hydroxylation of proline residues in collagen. While 4Hyp is crucial for collagen triple helix stability and abundant in most collagen types, 3Hyp is much rarer. []

Q2: Where is 3Hyp typically found?

A: 3Hyp is found in various collagen types but is especially prominent in tendon type I collagen and basement membrane collagen IV. [, , ]

Q3: What is the role of 3Hyp in collagen?

A: Although the precise function of 3Hyp remains unclear, research suggests a role in the ordered self-assembly of collagen supramolecular structures. Its presence in specific locations and sequence motifs across different collagen types, often with D-periodic spacing, supports this hypothesis. []

Q4: How does 3Hyp contribute to tendon development?

A: Studies show significant increases in 3Hyp at specific sites in tendon type I collagen during early development, suggesting a role in fibril diameter regulation. [] This increase appears correlated with tissue development rather than aging. []

Q5: Which enzymes are involved in 3Hyp formation?

A: Prolyl 3-hydroxylases (P3Hs) catalyze the formation of 3Hyp. Three isoenzymes exist: P3H1, P3H2, and P3H3. []

Q6: What is the role of P3H1 in 3Hyp formation?

A: P3H1 is responsible for the 3Hyp modification at Pro986 in collagen I α1(I) chains. This enzyme requires the coenzyme cartilage-associated protein (CRTAP) for activity. [, ]

Q7: How is P3H2 different from P3H1 in terms of substrate specificity?

A: While P3H1 primarily hydroxylates collagen I, P3H2 appears to favor collagen IV as a substrate. [] P3H2 is highly expressed in tissues rich in basement membranes, further supporting its role in collagen IV modification. []

Q8: How is 3Hyp formation related to human diseases?

A: Mutations in genes encoding P3H1 complex components, including CRTAP and P3H1 itself, can lead to recessive osteogenesis imperfecta (brittle bone disease). [, ] This highlights the importance of 3Hyp, even at a single site, for proper bone development.

Q9: How is 3Hyp related to myopia?

A: Mutations in LEPREL1, the gene encoding P3H2, have been linked to severe nonsyndromic myopia. [] Studies using P3h2-null mice demonstrate significantly reduced 3-hydroxylation in both type I and IV collagens from eye tissues, particularly sclera. [] This suggests that altered collagen prolyl 3-hydroxylation, particularly in sclera, contributes to myopia development.

Q10: Does 3Hyp play a role in cancer?

A: Research suggests a potential role for 3Hyp in cancer, particularly in the context of basement membrane degradation during cancer invasion. Urinary this compound levels have been investigated as a potential marker for cancer screening. [, ]

Q11: What is the molecular formula and weight of 3Hyp?

A11: The molecular formula of this compound is C5H9NO3 and its molecular weight is 131.13 g/mol.

Q12: Are there spectroscopic methods to analyze 3Hyp?

A: Yes, techniques like mass spectrometry and infrared ion spectroscopy can be employed to identify and differentiate 3Hyp isomers. [, ] These methods are particularly useful in studying the site occupancy and distribution of 3Hyp within collagen.

Q13: What is the significance of 3Hyp in parasitic organisms?

A: Interestingly, 3Hyp has also been identified in the secreted cathepsin L-like proteinases of the trematode Fasciola hepatica. [] This marks the first report of 3Hyp modifications in any proteinase and raises questions about its physiological function in parasite-host interactions.

Q14: Are there any synthetic routes for producing 3Hyp?

A: Yes, several stereoselective synthetic approaches for producing this compound and its derivatives have been developed. [, , , ] These methods utilize various strategies, including Sharpless asymmetric epoxidation, reductive cyclization, and samarium diiodide-promoted reactions.

Q15: How does the presence of 3Hyp affect collagen interactions with other molecules?

A: Studies suggest that the presence of 3Hyp in collagen IV significantly influences its interactions with glycoprotein VI and nidogens 1 and 2. [] These findings underscore the importance of 3Hyp in mediating specific protein-protein interactions within the basement membrane.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。